![molecular formula C20H26O3 B1640378 Triptinin B CAS No. 189389-05-7](/img/structure/B1640378.png)
Triptinin B
Overview
Description
Triptinin B is a compound that can be isolated from Tripterygium wilfordii . It is a LTD4 antagonist , which means it blocks the effects of leukotriene D4, a substance that contributes to inflammatory and allergic responses .
Synthesis Analysis
The synthesis of Triptinin B primarily relies on its extraction from the Tripterygium wilfordii plant . The process involves separation, purification, and crystallization steps to obtain pure Triptinin B from plant extracts .Molecular Structure Analysis
The molecular structure of Triptinin B is represented by the formula C20H26O3 . It has a molecular weight of 314.42 . The SMILES representation of its structure isO=C(C1=C(C)[C@]2([H])CCC3=C(C=CC(C(C)C)=C3O)[C@@]2(C)CC1)O
. Physical And Chemical Properties Analysis
Triptinin B is a powder with a molecular formula of C20H26O3 and a molecular weight of 314.42 . It is soluble in various solvents including Chloroform, Dichloromethane, Ethyl Acetate, DMSO, and Acetone .Scientific Research Applications
Triptinin B as a Leukotriene Antagonist
Triptinin B, along with Triptinin A and other known diterpenes, has been identified as a leukotriene D4 antagonist constituent. Leukotrienes are inflammatory mediators in the body, and their antagonism can have therapeutic implications. Triptinin B's structural elucidation, obtained from the roots of Tripterygium wilfordii, highlights its potential in modulating inflammatory responses (Xu et al., 1997).
General Findings on Triphenyltin (TPT)
While specific information on Triptinin B is limited, there is significant research on Triphenyltin (TPT), a compound potentially related to Triptinin B. It's important to note that TPT is distinct from Triptinin B, but the research provides context to the broader chemical family.
- Endocrine Disruption : TPT has been shown to act as an endocrine disruptor in various species, including aquatic animals and mammals. It affects the endocrine glands, neurohormonal regulation, and hormone synthesis, leading to reproductive dysfunctions such as imposex in aquatic animals and irregular estrous cycles in female mammals (He, Li, & Li, 2020).
Reproductive Effects in Mammals : Exposure to TPT has been linked to changes in sexual development and reproduction in mammals. For instance, it can cause alterations in ovarian and testicular function, affecting hormone levels and the development of reproductive organs (Grote et al., 2006), (Watermann et al., 2008).
- for mitigating its environmental impact. These studies show that certain microbes can effectively adsorb TPT and transform it into less harmful compounds (Ye et al., 2013), (Gao et al., 2014).
- Toxicological Studies : Various toxicological studies have been conducted to understand the effects of TPT on different organisms, including its developmental toxicity in mice and its impact on marine life. These studies provide crucial insights into the potential risks associated with TPT exposure and highlight the need for cautious use and management of such compounds (Sarpa et al., 2007), (Horie et al., 2017).
Mechanism of Action
Safety and Hazards
Triptinin B should be handled with care as it has certain toxicity . It should be protected from air and light, and stored in a refrigerator or freezer (2-8 °C) . Contact with eyes, skin, and clothing should be avoided, and ingestion or inhalation should be prevented . In case of accidental exposure, immediate medical attention is required .
properties
IUPAC Name |
(4aS,10aS)-8-hydroxy-1,4a-dimethyl-7-propan-2-yl-4,9,10,10a-tetrahydro-3H-phenanthrene-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26O3/c1-11(2)13-5-8-17-15(18(13)21)6-7-16-12(3)14(19(22)23)9-10-20(16,17)4/h5,8,11,16,21H,6-7,9-10H2,1-4H3,(H,22,23)/t16-,20-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBHMVUCYIROVOC-JXFKEZNVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(CCC2(C1CCC3=C2C=CC(=C3O)C(C)C)C)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(CC[C@]2([C@H]1CCC3=C2C=CC(=C3O)C(C)C)C)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Triptinin B |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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